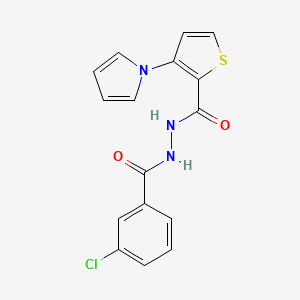

N'-(3-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

Description

Properties

IUPAC Name |

N'-(3-chlorobenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2S/c17-12-5-3-4-11(10-12)15(21)18-19-16(22)14-13(6-9-23-14)20-7-1-2-8-20/h1-10H,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBIMYUELKRUBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC=C2)C(=O)NNC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide typically involves multi-step organic reactions. One common method includes the acylation of 3-chlorobenzoic acid with 3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N’-(3-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-(3-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Chemical Identity :

Regulatory Status :

- Classified as an experimental compound under the TSCA exemption for research and development (40 CFR 720.36).

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The compound belongs to a broader class of thiophenecarbohydrazides with variable benzoyl and heterocyclic substituents. Below is a comparative analysis of structurally related derivatives:

Substituent Effects on Properties

- Halogenation: The 3-chloro substituent in the target compound balances lipophilicity and electronic effects.

- Polar vs. Non-Polar Groups: Methoxy (-OCH₃) substituents (e.g., 2-methoxybenzoyl) enhance solubility but may reduce membrane permeability compared to hydrophobic methyl or chloro groups .

Biological Activity

N'-(3-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula: C₁₆H₁₂ClN₃O₂S

- Molecular Weight: 345.81 g/mol

- CAS Number: 672925-18-7

- MDL Number: MFCD01871537

Anticancer Activity

Recent studies have demonstrated that compounds similar to N'-(3-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide exhibit significant anticancer properties. The compound's structure suggests potential interactions with cellular targets involved in cancer proliferation.

The proposed mechanism of action involves the inhibition of key enzymes and pathways associated with tumor growth. For instance, compounds featuring similar thiophene and hydrazide moieties have been linked to the modulation of apoptotic pathways and cell cycle arrest.

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties, particularly against vectors like Aedes aegypti, which transmit diseases such as dengue and Zika virus.

Efficacy Data

A study indicated that derivatives of thiophene compounds displayed promising larvicidal activity. The efficacy was quantified with LC₅₀ and LC₉₀ values, showcasing the potential for development into new insecticides.

| Compound | LC₅₀ (µM) | LC₉₀ (µM) |

|---|---|---|

| N'-(3-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide | TBD | TBD |

| Positive Control (Temephos) | <10.94 | TBD |

Antimicrobial Activity

In addition to anticancer and insecticidal effects, preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the thiophene ring is often associated with enhanced bioactivity against various pathogens.

Study 1: Anticancer Activity Assessment

In a study published in the Journal of Fluorine Chemistry, various derivatives were synthesized and tested against breast, colon, and lung cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting that N'-(3-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide could be a candidate for further development as an anticancer agent .

Study 2: Insecticidal Evaluation

Research focusing on larvicidal activity against Aedes aegypti highlighted the importance of structural modifications in enhancing bioactivity. Compounds similar to N'-(3-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide were shown to exhibit effective larvicidal properties without significant toxicity to non-target organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.